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Compound of Interest

Compound Name: Pregomisin

Cat. No.: B103935

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the available Nuclear Magnetic Resonance
(NMR) data for Pregomisin and its alternative, Gomisin J. Both compounds are lignans
isolated from Schisandra chinensis, a plant with a long history in traditional medicine. A critical
aspect of drug discovery and development is the independent verification of published data to
ensure its accuracy and reproducibility. This document summarizes the currently available
spectral data and highlights the need for independent verification of the NMR data for
Pregomisin.

Introduction to Pregomisin and its Alternatives

Pregomisin is a lignan that has been isolated from the fruits of Schisandra chinensis. The
initial and primary citation for the 13C NMR data of Pregomisin is a 1997 publication by Lee et
al. in the Archives of Pharmacal Research. This study first reported the assignment of the 13C
NMR spectrum for Pregomisin. However, a comprehensive search of the scientific literature
did not yield any subsequent studies that have independently verified these NMR data through
re-isolation or chemical synthesis and full spectral characterization.

As a point of comparison, this guide includes the NMR data for Gomisin J, another lignan found
in Schisandra chinensis. Like Pregomisin, Gomisin J has been studied for its biological
activities. The availability of its NMR data from multiple sources allows for a comparative
analysis.
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Comparative NMR Data

The following tables summarize the published 3C and *H NMR data for Gomisin J.
Unfortunately, despite extensive searches, the specific 3C and *H NMR chemical shift values
for Pregomisin from the original 1997 publication could not be retrieved for direct comparison
in this guide. The lack of accessible data underscores the critical need for independent
verification and transparent data sharing within the scientific community.

Table 1: 3C NMR Chemical Shift Data for Gomisin J
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Carbon No. Chemical Shift (8) in ppm
1 134.1
2 106.8
3 149.0
4 141.2
5 124.6
6 109.8
7 40.2
8 35.1
9 33.5
10 122.9
11 148.9
12 141.0
13 125.1
14 134.7
7-CHs 13.7
8-CHs 21.6
2-OCHs 56.1
3-OCHs 60.9
11-OCHs 60.9
12-OCHs 56.1

Table 2: tH NMR Chemical Shift Data for Gomisin J
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Proton No. Chemical Shift (8) in ppm (J in Hz)
H-2 6.58 (s)

H-6 6.70 (S)

H-7 1.85 (m)

H-8 1.85 (m)

H-9a 2.55 (dd, 13.5, 6.5)
H-9B 2.20 (dd, 13.5, 8.0)
7-CHs 0.98 (d, 7.0)

8-CHs 0.80 (d, 7.0)
2-OCHs 3.86 (s)

3-OCHs 3.89 (s)

11-OCHs 3.89 (s)

12-OCHs 3.86 (s)

Experimental Protocols

The standardized experimental protocol for NMR analysis of natural products, which would
have been used to generate the data above, is as follows:

3.1 General NMR Spectroscopy Protocol

o Sample Preparation: A few milligrams of the purified compound (Pregomisin or Gomisin J)
are dissolved in a deuterated solvent, typically chloroform-d (CDCIs) or methanol-da
(CDs0OD), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal
standard (& 0.00 ppm).

e Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
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» 'H NMR Spectroscopy: The *H NMR spectra are acquired with a sufficient number of scans
to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million
(ppm) relative to TMS. The multiplicity (s = singlet, d = doublet, t = triplet, g = quartet, m =
multiplet) and coupling constants (J) in Hertz (Hz) are also determined.

e 13C NMR Spectroscopy: The 13C NMR spectra are typically acquired with proton decoupling
to simplify the spectrum. The chemical shifts are reported in ppm relative to TMS. The type
of carbon (C, CH, CHz, CHs3) is determined using techniques such as Distortionless
Enhancement by Polarization Transfer (DEPT).

e 2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, various 2D
NMR experiments are employed, including Correlation Spectroscopy (COSY), Heteronuclear
Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Workflow for Independent Verification of NMR Data

The following diagram illustrates the logical workflow for the independent verification of
published NMR data for a natural product like Pregomisin.
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Workflow for Independent NMR Data Verification

Experimental Verification
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Original Publication of NMR Data Acquisition of New NMR Spectra (1D & 2D)
Extraction of Reported NMR Data Processing and Analysis of New Spectra

\

Data Comﬁ*arison Wusion

Comparison of Experimental and Published Data

Discrepancies Identified

Data Verified

Further Investigation / Correction

Publication of Verified Data

Click to download full resolution via product page

Caption: Workflow for the independent verification of published NMR data.
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Conclusion and Recommendations

The original 3C NMR data for Pregomisin, as published by Lee et al. in 1997, remains the sole
source of this information in the public domain.[1] A thorough literature search did not reveal
any independent studies that have either re-isolated or synthesized Pregomisin and reported
its NMR data for verification. This lack of independent validation presents a challenge for
researchers relying on this data for further studies, such as total synthesis, analog
development, or computational modeling.

In contrast, NMR data for other lignans from Schisandra chinensis, such as Gomisin J, is more
readily available, providing a degree of confidence through corroboration from multiple sources.

It is strongly recommended that the scientific community undertakes the task of independently
verifying the NMR data of Pregomisin. This could be achieved through the re-isolation of the
compound from Schisandra chinensis or through its total chemical synthesis, followed by a
complete and publicly accessible NMR characterization. Such efforts would solidify the
foundational data for this potentially valuable natural product and align with the principles of
reproducible and robust scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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